

# Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dimethoxytetrahydrofuran

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2,5-dimethoxytetrahydrofuran**, a versatile building block in organic synthesis. It includes a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a mechanistic exploration of its role in the Paal-Knorr pyrrole synthesis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,5-dimethoxytetrahydrofuran**, which exists as a mixture of cis and trans isomers. The data provided is for the mixture of isomers in deuteriochloroform (CDCl<sub>3</sub>).

**Table 1: <sup>1</sup>H NMR Spectroscopic Data of 2,5-Dimethoxytetrahydrofuran in CDCl<sub>3</sub>**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.0 - 5.1	m	CH-OCH <sub>3</sub> (C2 and C5)
~3.3	s	OCH <sub>3</sub>
~1.9 - 2.1	m	-CH <sub>2</sub> - (C3 and C4)

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of 2,5-Dimethoxytetrahydrofuran in  $\text{CDCl}_3$ [1]**

Chemical Shift ( $\delta$ ) ppm	Assignment
~107	CH-OCH <sub>3</sub> (C2 and C5)
~55	OCH <sub>3</sub>
~33	-CH <sub>2</sub> - (C3 and C4)

**Table 3: Key IR Absorption Bands for 2,5-Dimethoxytetrahydrofuran**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2970 - 2830	Strong	C-H stretch (alkane)
~1100 - 1040	Strong	C-O stretch (ether)

## Experimental Protocols

The following are representative experimental protocols for the acquisition of NMR and IR spectra of **2,5-dimethoxytetrahydrofuran**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,5-dimethoxytetrahydrofuran** (approximately 10-20 mg) is dissolved in deuteriochloroform ( $\text{CDCl}_3$ , ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz spectrometer. A sufficient number of scans (e.g., 16) are acquired to obtain a good signal-to-noise ratio. The spectral width is set to cover the range of proton chemical shifts (e.g., 0-10 ppm).
- $^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024)

and a relaxation delay of 2 seconds are typically employed to ensure accurate integration of all carbon signals, including quaternary carbons if present.

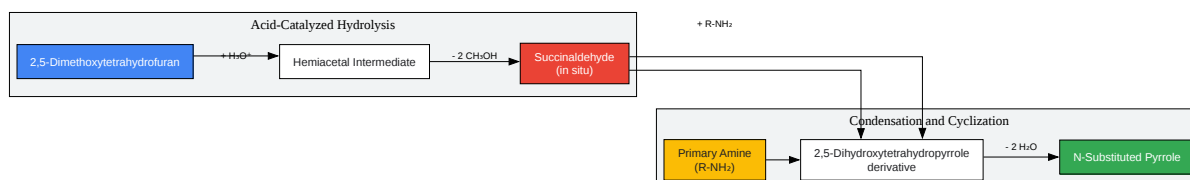
## Infrared (IR) Spectroscopy

The IR spectrum of neat **2,5-dimethoxytetrahydrofuran** is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . The background spectrum of the clean plates is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

## Mechanistic Pathway: Paal-Knorr Pyrrole Synthesis

**2,5-Dimethoxytetrahydrofuran** serves as a stable and convenient precursor to succinaldehyde, a key intermediate in the Paal-Knorr synthesis of pyrroles.<sup>[2][3][4]</sup> The reaction proceeds via an acid-catalyzed hydrolysis of the acetal groups, followed by condensation with a primary amine.

The logical workflow for this synthesis is depicted below:



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